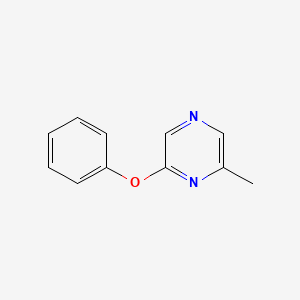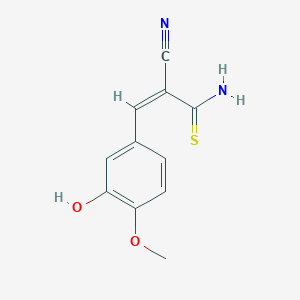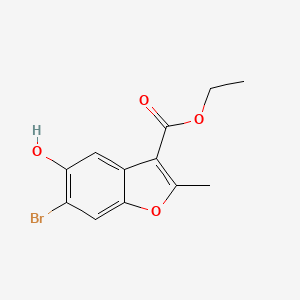![molecular formula C22H32N6OS B6500091 N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide CAS No. 946210-30-6](/img/structure/B6500091.png)
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a synthetic organic compound characterized by its complex structure, featuring both a pyrazolopyrimidine core and an adamantane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide typically involves multi-step procedures starting with commercially available precursors. Common synthetic routes include:
Formation of the Pyrazolopyrimidine Core: : This step involves the cyclization of appropriate intermediates under controlled conditions, often requiring catalysts and specific temperature settings.
Functionalization: : Introduction of the methylsulfanyl and propylamino groups through substitution reactions.
Coupling with Adamantane: : The adamantane carboxamide moiety is attached via amide bond formation, usually facilitated by coupling agents like EDCI or HATU.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes careful control of temperature, pH, solvent selection, and reaction time. Continuous flow reactors are sometimes employed to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: : Conversion of the methylsulfanyl group to sulfoxide or sulfone under oxidative conditions.
Reduction: : The compound can undergo reduction, particularly at the pyrazolopyrimidine ring.
Substitution: : Functional groups can be substituted, especially on the adamantane or pyrazolopyrimidine cores.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: : Utilizes nucleophiles like amines or alkoxides, often in the presence of a base such as sodium hydride (NaH).
Major Products
The major products from these reactions depend on the specific conditions and reagents used, but typically include oxidized, reduced, or substituted derivatives of the parent compound.
Aplicaciones Científicas De Investigación
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is utilized in:
Medicinal Chemistry: : Investigated for its potential as a therapeutic agent due to its unique structure.
Biological Research: : Used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: : Employed in material sciences for the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The adamantane moiety contributes to the compound's stability and ability to interact with hydrophobic pockets in proteins, while the pyrazolopyrimidine core is crucial for its biological activity.
Comparación Con Compuestos Similares
Uniqueness
Compared to similar compounds, N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide stands out due to its dual functional groups (adamantane and pyrazolopyrimidine), which confer unique properties such as enhanced stability and specific biological activity.
Similar Compounds
N-{2-[6-(methylthio)-4-aminopyrimidin-1-yl]ethyl}adamantane-1-carboxamide
N-{2-[4-(propylamino)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide
N-{2-[6-(ethylthio)-4-(propylamino)-1H-pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
These compounds share structural similarities but differ in specific substituents, impacting their physical and chemical properties.
There you have it. Comprehensive enough for you?
Propiedades
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6OS/c1-3-4-23-18-17-13-25-28(19(17)27-21(26-18)30-2)6-5-24-20(29)22-10-14-7-15(11-22)9-16(8-14)12-22/h13-16H,3-12H2,1-2H3,(H,24,29)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFPAYYNFAONAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6500010.png)
![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6500011.png)
![ethyl 4-{2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6500019.png)

![2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B6500028.png)

![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6500038.png)
![ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6500053.png)
![2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-methylbutyl)acetamide](/img/structure/B6500060.png)
![2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B6500065.png)

![N-(3-fluorophenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6500072.png)

![8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6500076.png)
